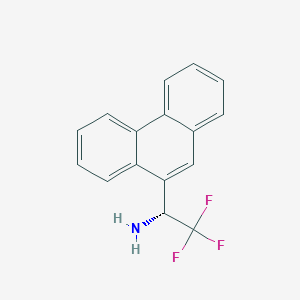
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine is a chiral compound characterized by the presence of a trifluoromethyl group and a phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and trifluoroacetaldehyde.
Formation of Intermediate: Phenanthrene undergoes a Friedel-Crafts acylation with trifluoroacetaldehyde to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in substituted amines with various alkyl groups.
Scientific Research Applications
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-2,2,2-trifluoro-1-phenylethanamine: Similar structure but with a phenyl group instead of a phenanthrene moiety.
(1R)-2,2,2-trifluoro-1-naphthylethanamine: Contains a naphthyl group instead of a phenanthrene moiety.
Uniqueness
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine is unique due to its phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H12F3N |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H,20H2/t15-/m1/s1 |
InChI Key |
UDJBRQLFCMCWQM-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















